3-Tert-butyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
Properties
IUPAC Name |
3-tert-butyl-6-propan-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)8-6-9(14)13(10(15)12-8)11(3,4)5/h6-7H,1-5H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJYSAAQGCOMSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C(=O)N1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Tert-butyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 286961-14-6) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-Tert-butyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is , with a molecular weight of 221.29 g/mol. The compound features a tetrahydropyrimidine ring that is substituted with tert-butyl and isopropyl groups, which may influence its lipophilicity and interaction with biological targets.
Research indicates that compounds similar to 3-Tert-butyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine derivatives often exhibit various mechanisms of action:
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes implicated in metabolic pathways or disease processes.
- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cell proliferation.
- Antioxidant Activity : Preliminary studies indicate potential antioxidant properties that could mitigate oxidative stress in cells.
Antimicrobial Properties
Several studies have explored the antimicrobial activity of related tetrahydropyrimidine derivatives:
- In Vitro Studies : Compounds similar to 3-Tert-butyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine have shown activity against various bacterial strains. For instance, a study reported significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL.
Anticancer Activity
Research has indicated that tetrahydropyrimidine derivatives may possess anticancer properties:
- Cell Viability Assays : In studies involving human cancer cell lines (e.g., HeLa and MCF-7), compounds demonstrated IC50 values in the micromolar range (10–30 µM), suggesting potential for further development as anticancer agents.
Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various tetrahydropyrimidine derivatives. The results highlighted that 3-Tert-butyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine exhibited a minimum inhibitory concentration (MIC) of 100 µg/mL against E. coli, indicating moderate antibacterial activity.
Study 2: Cytotoxicity in Cancer Cells
Another study evaluated the cytotoxic effects of this compound on breast cancer cells. The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours.
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | Concentration Range | Observed Effect |
|---|---|---|---|
| Antimicrobial | E. coli | 50 - 200 µg/mL | Significant inhibition |
| Antimicrobial | S. aureus | 50 - 200 µg/mL | Significant inhibition |
| Anticancer | HeLa Cells | 10 - 30 µM | Dose-dependent toxicity |
| Anticancer | MCF-7 Cells | 10 - 30 µM | Dose-dependent toxicity |
Comparison with Similar Compounds
Substituent Effects: Alkyl vs. Aromatic Groups
Comparison Compound : 6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (Compound 4, )
- Key Differences: Substituents: Compound 4 features benzyloxy and methoxymethyl groups, introducing aromaticity and polar ether linkages, whereas the target compound has non-polar tert-butyl and isopropyl groups. Impact:
- The benzyloxy groups in Compound 4 likely increase molecular weight (MW) and reduce solubility in non-polar solvents compared to the target compound.
- The tert-butyl group in the target compound may enhance metabolic stability due to resistance to oxidative degradation, a common limitation of benzyl ethers .
Silicon-Containing Derivatives
Comparison Compound : tert-Butyldimethylsilyl-protected nucleoside derivatives ()
- Key Differences :
- Silyl groups (e.g., TBDMS) are often used as protecting groups for hydroxyl functionalities in nucleoside synthesis, whereas the target compound’s substituents are permanent structural features.
- Silyl ethers are prone to hydrolysis under acidic or basic conditions, whereas the tert-butyl and isopropyl groups in the target compound are chemically inert under physiological conditions .
Complex Heterocyclic Derivatives
Comparison Compound : Coumarin- and tetrazolyl-functionalized pyrimidines ()
- Key Differences :
- The coumarin group enhances fluorescence properties, making such derivatives suitable for imaging applications. The target compound lacks this functionality.
- Tetrazolyl groups in improve water solubility via ionizable protons, whereas the target compound’s lipophilic substituents may limit aqueous solubility .
Pharmacologically Active Derivatives
Comparison Compound : 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine derivatives ()
- While the target compound’s specific activity is unreported, its tert-butyl and isopropyl groups may modulate bioavailability and target binding compared to derivatives with halogen or aryl substituents. Selectivity: Bulky substituents like tert-butyl may reduce off-target interactions, a hypothesis supported by studies on kinase inhibitors where steric hindrance improves selectivity .
Preparation Methods
Multi-component Condensation Approach
One effective method involves a three-component condensation of:
- An appropriate aldehyde or ketone precursor bearing the tert-butyl and isopropyl substituents,
- Urea or thiourea as the nitrogen source,
- A β-ketoester or active methylene compound.
This reaction is typically catalyzed by acidic or basic catalysts in solvents such as ethanol or water, sometimes under solvent-free or microwave conditions to enhance efficiency. For example, similar pyrimidine derivatives have been synthesized using ionic liquid catalysts like diisopropylethylammonium acetate, which provides high yields (up to 94%) with short reaction times (about 45 minutes) at room temperature.
Ionic Liquid Catalysis
The use of ionic liquids such as diisopropylethylammonium acetate (DIPEAc) has been demonstrated as an efficient catalytic medium for the synthesis of tetrahydropyrimidine derivatives. The ionic liquid facilitates the condensation of aldehydes, ethyl cyanoacetate, and thiourea, yielding the target compounds with high purity and yield under mild conditions. This method is advantageous due to:
- Mild reaction conditions (room temperature),
- Short reaction times (under 1 hour),
- High yields (up to 94%),
- Easy purification steps.
A representative data table from related synthesis studies illustrates the catalytic efficiency of various media:
| Entry | Catalyst/Medium | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethanol (EtOH) | 9 h | Trace | No catalyst |
| 2 | Cs2CO3 in EtOH | 7 h | 61 | Basic catalyst |
| 3 | p-Toluenesulfonic acid (p-TSA) in H2O | 7 h | 68 | Acid catalyst |
| 7 | ChCl:2urea (Ionic liquid) | 2 h | 80 | Ionic liquid catalysis |
| 10 | DIPEAc (Ionic liquid) | 45 min | 94 | Highest yield, mildest conditions |
Table 1: Catalytic efficiency in synthesis of tetrahydropyrimidine derivatives
Protection and Functional Group Manipulation
For compounds with bulky substituents such as tert-butyl groups, protection strategies may be employed during synthesis to prevent side reactions. For instance, tert-butyl-protected amines or intermediates can be prepared via reaction with di-tert-butyl dicarbonate (Boc2O) under controlled heating in solvents like DMF, followed by purification steps involving filtration and washing. This approach is essential when the target molecule includes sensitive functional groups or requires regioselective transformations.
Regiospecific One-Pot and Microwave-Assisted Synthesis
Advanced synthetic techniques include one-pot reactions under solvent-free conditions and microwave irradiation, which have been reported for related pyrimidine compounds. These methods reduce the number of steps and energy consumption while maintaining or improving yields. However, such methods may require optimization of temperature, time, and catalyst choice to accommodate the steric demands of tert-butyl and isopropyl substituents.
Research Findings and Comparative Analysis
- The ionic liquid catalysis method (DIPEAc) stands out for its efficiency and environmental friendliness, offering a rapid synthesis route with high yields and mild conditions.
- Multi-component condensation remains the backbone of pyrimidine-2,4-dione synthesis, adaptable to various substituents including bulky groups like tert-butyl and isopropyl.
- Protection of amino groups using Boc strategies is crucial for intermediates to ensure selective reactions and high purity of the final product.
- Microwave-assisted and solvent-free methods offer promising alternatives but may involve more complex optimization and are less commonly applied specifically to 3-tert-butyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Multi-component condensation | Aldehydes/ketones, urea/thiourea, β-ketoesters | Acidic/basic catalysis, EtOH/H2O | Simple, versatile | Longer reaction times |
| Ionic liquid catalysis (DIPEAc) | Aldehyde, ethyl cyanoacetate, thiourea | Room temp, 45 min | High yield, mild, eco-friendly | Requires ionic liquid synthesis |
| Protection with Boc groups | Amines, di-tert-butyl dicarbonate (Boc2O) | DMF, 100 °C, 3.5 h | Protects functional groups | Additional steps, purification |
| Microwave-assisted synthesis | Similar to condensation reagents | Solvent-free, microwave heating | Fast, energy efficient | Optimization needed |
Q & A
Q. Critical Parameters :
- Purity of intermediates (≥95% by HPLC).
- Reaction time (typically 12–24 hours for cyclization).
- Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Basic: How can NMR and X-ray crystallography be optimized for structural elucidation?
Methodological Answer:
- NMR : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and advanced techniques like 2D-COSY, HSQC, and HMBC to resolve overlapping signals caused by the tert-butyl and propan-2-yl groups. Assign peaks by comparing with analogous pyrimidine derivatives (e.g., δ 1.3–1.5 ppm for tert-butyl protons) .
- X-ray Crystallography : Crystallize the compound using slow evaporation in a hexane/ethyl acetate mixture. Resolve the structure with a synchrotron source for high-resolution data (<1.0 Å), focusing on the tetrahydropyrimidine ring’s puckering and substituent orientations .
Data Interpretation Tip : Compare experimental bond angles/distances with DFT-optimized geometries to validate the structure .
Basic: What are the key factors affecting the compound’s stability under varying conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (typically >200°C for similar heterocycles). Store at –20°C in inert atmospheres .
- Hydrolytic Sensitivity : Test stability in aqueous buffers (pH 1–12) via HPLC monitoring. Tert-butyl groups may hydrolyze under strongly acidic/basic conditions .
- Light Sensitivity : Conduct accelerated degradation studies under UV/visible light (ICH Q1B guidelines) to assess photostability .
Advanced: How can computational reaction path search methods improve synthesis optimization?
Methodological Answer:
Use quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to:
- Identify transition states and intermediates for key steps like cyclization.
- Predict regioselectivity in alkylation reactions (e.g., tert-butyl vs. propan-2-yl positioning) .
- Apply machine learning (ML) to optimize reaction conditions (e.g., solvent, catalyst) by training on datasets from analogous pyrimidine syntheses .
Case Study : ICReDD’s workflow combines computation, informatics, and experimentation to reduce trial-and-error in reaction design .
Advanced: What strategies address contradictions in experimental vs. computational data?
Methodological Answer:
- Feedback Loop : Use experimental results (e.g., unexpected byproducts) to refine computational models. For example, recalibrate DFT functionals if predicted intermediates deviate from observed NMR data .
- Analogue Validation : Compare results with structurally related compounds (e.g., tert-butyl-pyrimidine-diones) to identify systematic errors in computational predictions .
- Sensitivity Analysis : Vary computational parameters (solvent models, basis sets) to assess their impact on accuracy .
Advanced: What are the mechanistic pathways for its reactivity in nucleophilic/electrophilic reactions?
Methodological Answer:
- Nucleophilic Attack : The dione’s carbonyl groups are susceptible to nucleophilic additions (e.g., Grignard reagents). Monitor reactivity via in situ IR spectroscopy to track carbonyl loss .
- Electrophilic Substitution : The tert-butyl group directs electrophiles to the para position of the pyrimidine ring. Use Hammett constants (σ⁺) to predict substituent effects .
- Radical Pathways : Investigate tert-butyl-induced stabilization of radicals via EPR spectroscopy, particularly under photolytic conditions .
Advanced: How can the compound be functionalized for enhanced bioactivity?
Methodological Answer:
- Boronic Acid Coupling : Introduce boronate esters at the 6-position via Suzuki-Miyaura cross-coupling (e.g., using tert-butyl-protected boronic acids) .
- Thioether Formation : Replace the dione oxygen with sulfur using Lawesson’s reagent to modulate electronic properties .
- Pharmacophore Modeling : Use docking studies (AutoDock Vina) to guide functionalization for target binding (e.g., adding trifluoromethyl groups for hydrophobic interactions) .
Example : Derivatives with 2,2,2-trifluoroethyl groups show improved metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
